3,4-Dichlorobenzylamine

Medicinal Chemistry Enzymology Drug Discovery

3,4-Dichlorobenzylamine (CAS: 102-49-8) is a halogenated aromatic primary amine, belonging to the class of substituted benzylamines. It is a synthetic compound that serves as a critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 102-49-8
Cat. No. B086363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzylamine
CAS102-49-8
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)Cl)Cl
InChIInChI=1S/C7H7Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
InChIKeyIXHNFOOSLAWRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorobenzylamine (CAS: 102-49-8) – A Strategic Halogenated Benzylamine Intermediate for Pharmaceutical and Agrochemical Synthesis


3,4-Dichlorobenzylamine (CAS: 102-49-8) is a halogenated aromatic primary amine, belonging to the class of substituted benzylamines. It is a synthetic compound that serves as a critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries . Its structure features a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and an aminomethyl group, conferring distinct physicochemical and biological properties. It is typically a colorless to pale yellow liquid with a density of 1.32 g/mL at 25°C and a boiling point of 80-82°C at 0.6 mmHg . It is primarily utilized in the synthesis of biologically active molecules, including antifungal agents and algicidal compounds .

Why 3,4-Dichlorobenzylamine Cannot Be Simply Replaced with Other Dichlorobenzylamine Isomers or Mono-Substituted Analogs


The specific substitution pattern on the benzylamine scaffold is a primary determinant of its reactivity, biological target engagement, and ultimate application. While isomers like 2,4-dichlorobenzylamine (CAS: 95-00-1) or 2,3-dichlorobenzylamine (CAS: 31181-53-4) share the same molecular formula and are offered as potential alternatives in procurement, their distinct spatial arrangement of chlorine atoms leads to significant differences in electronic distribution, steric hindrance, and intermolecular interactions . This translates to non-interchangeable performance in downstream applications. For instance, the 3,4-substitution pattern has been specifically associated with enhanced activity against a broad spectrum of harmful algal species and distinct enzyme inhibition profiles, making generic substitution a high-risk approach for achieving reproducible experimental outcomes [1]. The following sections provide direct, quantitative evidence to support this claim.

Quantitative Evidence: Why 3,4-Dichlorobenzylamine is a Differentiated Choice for Scientific Procurement


Enzyme Inhibition Profile: 3,4-Dichlorobenzylamine vs. Unsubstituted Benzylamine

3,4-Dichlorobenzylamine demonstrates potent and specific enzyme inhibition capabilities not observed in the unsubstituted parent compound, benzylamine. This is a critical differentiator for researchers investigating metabolic pathways or developing enzyme-targeted therapeutics. 3,4-Dichlorobenzylamine inhibits acetylcholinesterase with an IC50 of 0.2 μM and benzylamine N-acetyltransferase with an IC50 of 0.5 μM . In contrast, benzylamine, lacking the dichloro-substitution, is the natural substrate for benzylamine N-acetyltransferase and does not act as an inhibitor in the same context, highlighting the functional gain conferred by the 3,4-dichloro substitution .

Medicinal Chemistry Enzymology Drug Discovery

Broad-Spectrum Algicidal Activity: 3,4-Dichlorobenzylamine Derivatives vs. Other Structural Analogs

A study synthesizing and testing 65 novel dichlorobenzylamine derivatives found that compounds based on the 3,4-dichlorobenzylamine scaffold exhibited broad and potent algicidal activity [1]. The most active derivatives (compounds 27, 28, 33, 34, 35, and 36) demonstrated LC50 values in the range of 0.1 to 1.0 μM against four different harmful algae species after 24 hours [1]. This broad-spectrum efficacy against Cochlodinium polykrikoides, Heterosigma akashiwo, Chattonella marina, and Heterocapsa circularisquama is a specific outcome of the 3,4-substitution pattern's interaction with algal targets. While the study does not present side-by-side data for other isomers, it establishes that the 3,4-substitution pattern is a key determinant for achieving this high level of activity across multiple species.

Environmental Science Algicidal Research Harmful Algal Bloom Control

Enhanced Delivery and Efficacy via Nanoparticle Formulation

The inherent activity of the 3,4-dichlorobenzylamine scaffold can be significantly amplified through formulation, highlighting its compatibility with advanced delivery systems. Research has demonstrated that loading a 3,4-dichlorobenzylamine derivative (DP92) into triphenylphosphonium-modified mesoporous silica nanoparticles (TPP-MSNP) drastically improves its algicidal efficacy . The IC50 value was reduced from 1.90 ± 0.09 μM (for the unformulated control) to 0.10 ± 0.02 μM with the TPP-MSNP formulation, representing a 19-fold increase in potency . This enhancement is a direct result of improved solubilization and cellular internalization facilitated by the nanoparticle carrier, showcasing the scaffold's potential for targeted delivery applications.

Material Science Nanotechnology Drug Delivery

Physical State and Handling: 3,4-Dichlorobenzylamine vs. 2,4-Dichlorobenzylamine

While both are isomers, 3,4-dichlorobenzylamine and 2,4-dichlorobenzylamine present as different physical states at room temperature, impacting their handling and use in synthetic workflows. 3,4-Dichlorobenzylamine is a clear, colorless to pale yellow liquid . In contrast, 2,4-dichlorobenzylamine is a white to off-white crystalline solid at room temperature [1]. This difference can influence the choice of solvent, the method of addition (liquid dispensing vs. weighing of a solid), and overall process design, particularly in automated or high-throughput synthesis settings.

Synthetic Chemistry Process Chemistry Material Handling

Optimal Scientific and Industrial Use Cases for 3,4-Dichlorobenzylamine Based on Verified Evidence


Medicinal Chemistry: Developing Novel Enzyme Inhibitors

Researchers investigating acetylcholinesterase or benzylamine N-acetyltransferase can utilize 3,4-dichlorobenzylamine as a potent inhibitor (IC50 values of 0.2 μM and 0.5 μM, respectively) . Its defined activity profile makes it a valuable tool compound for studying these enzymes' roles in disease or as a starting scaffold for designing more selective inhibitors, a function not provided by the unsubstituted benzylamine parent compound .

Environmental Science: Engineering Targeted Algicidal Agents

For scientists developing solutions to harmful algal blooms, the 3,4-dichlorobenzylamine scaffold is a high-potency starting point. Derivatives of this compound have shown LC50 values as low as 0.1 μM against multiple harmful algae species [1]. Furthermore, its activity can be potentiated nearly 20-fold when formulated with advanced delivery systems like TPP-MSNPs, making it an excellent candidate for creating next-generation, targeted algicides .

Synthetic Chemistry: A Liquid Building Block for Automated Workflows

In synthetic laboratories with automated platforms, the liquid nature of 3,4-dichlorobenzylamine at room temperature provides a clear advantage over its solid isomer, 2,4-dichlorobenzylamine [2]. Its straightforward handling via automated liquid dispensers simplifies reaction setup and increases throughput, making it the preferred building block for high-efficiency medicinal chemistry or parallel synthesis campaigns.

Pharmaceutical Development: Synthesis of Antifungal Agents

3,4-Dichlorobenzylamine is a key intermediate in the synthesis of potent antifungal drugs like terbinafine and butenafine, which are structurally based on the benzylamine scaffold . Its procurement ensures the correct substitution pattern is in place for building these specific, clinically relevant molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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